molecular formula C25H25N3O3S B2473932 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide CAS No. 1261013-96-0

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2473932
CAS No.: 1261013-96-0
M. Wt: 447.55
InChI Key: KSTUOTGZCCXVLO-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethylphenylmethyl substituent at position 3 and an acetamide group linked to a 4-ethylphenyl moiety at position 1.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-18-7-9-20(10-8-18)26-22(29)15-27-21-11-12-32-23(21)24(30)28(25(27)31)14-19-6-5-16(2)17(3)13-19/h5-13,23H,4,14-15H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVBLQIMMEMSD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is C26H29N3O3SC_{26}H_{29}N_{3}O_{3}S, and it has a molecular weight of approximately 463.6 g/mol. The compound's structural features are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. A study on similar thieno[2,3-d]pyrimidin-4-ones demonstrated potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds ranged from low micromolar concentrations, indicating strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs showed MIC values below 200 µM against M. tuberculosis .

The proposed mechanism for the biological activity of thienopyrimidine derivatives involves the inhibition of key enzymes or pathways in microbial cells. The presence of the thienopyrimidine scaffold is essential for binding to target sites within bacterial cells, disrupting normal function and leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various thienopyrimidine derivatives. The most potent compounds were identified based on their ability to inhibit microbial growth at low concentrations. Notably, compounds with additional amido or imino side chains exhibited enhanced activity .
  • Toxicity Assessment : Hemolytic assays were conducted to assess the toxicity of the most active compounds. Results indicated that many derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

Summary of Findings

Property Value
Molecular FormulaC26H29N3O3SC_{26}H_{29}N_{3}O_{3}S
Molecular Weight463.6 g/mol
Antimicrobial ActivitySignificant against multiple strains
MIC Values< 200 µM
ToxicityNon-toxic up to 200 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Evidence ID Core Structure Substituents at Position 3 Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidine 3,4-Dimethylphenylmethyl N-(4-ethylphenyl) ~437 (calculated) High lipophilicity due to dimethyl and ethyl groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine 4-Fluorophenylmethyl N-[2-(3,4-dimethoxyphenyl)ethyl] Not reported Enhanced polarity from methoxy and fluorine groups
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 7-Phenyl N-(2-chloro-4-methylphenyl) 409.888 Bulky 7-phenyl group; chloro substituent increases electrophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Pyrimidine (non-fused) Methyl at position 4 N-(4-phenoxyphenyl) Not reported Thioether linkage; lacks thiophene ring

Key Observations:

  • Substituent Effects:
    • The 3,4-dimethylphenylmethyl group in the target compound increases hydrophobicity, which may improve blood-brain barrier penetration compared to the 4-fluorophenylmethyl group in .
    • The 4-ethylphenyl acetamide substituent in the target compound is less polar than the 3,4-dimethoxyphenyl ethyl group in , suggesting differences in solubility and metabolic stability .
    • The 7-phenyl group in introduces steric bulk, which could hinder binding to flat active sites but improve selectivity .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be inferred from analogs:

  • Anticancer Potential: Thieno[3,2-d]pyrimidines (e.g., ) are explored as kinase inhibitors or ferroptosis inducers (see ’s discussion on selective ferroptosis in OSCC) .
  • Antimicrobial Activity: Pyrimidine-acetamide hybrids () show antibacterial and antifungal properties, suggesting the target compound may share similar mechanisms .

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